

fosinopril left ventricular hypertrophy regression effects

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Compound Focus: Fosinopril Sodium

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Comparative Efficacy in LVH Regression

The table below summarizes key clinical and preclinical studies investigating the effects of fosinopril on LVH.

Study Model	Duration	Key Findings on LVH Regression	BP Reduction	Comparative Agent
Hypertensive Patients [1] [2]	12 - 24 weeks	Significant reduction in Left Ventricular Mass Index (LVMI) [1] [2]. More effective than nifedipine in regressing LVH [1].	Effective [1] [2]	Nifedipine [1], Placebo [2]
Rat, Aortic Stenosis (Pressure-overload) [3]	15 weeks	Regression of myocyte hypertrophy to normal levels; improved survival and cardiac function despite persistent pressure overload [3].	Not the primary mechanism (LV pressure remained high) [3]	No drug (Untreated LVH control) [3]

Study Model	Duration	Key Findings on LVH Regression	BP Reduction	Comparative Agent
SHR Rats [4]	6 weeks	Reduced structural alterations in resistance arteries at both high and low doses; reduced heart mass only at high, hypotensive dose [4].	Only with high dose [4]	No drug (Untreated control) [4]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies from the key studies.

Human Clinical Trial: Fosinopril vs. Nifedipine

- **Design:** A double-blind clinical trial in 35 hypertensive patients with echocardiographically confirmed LVH [1].
- **Intervention:** Patients received monotherapy with either fosinopril or the calcium channel blocker nifedipine for 24 weeks [1].
- **Primary Outcome:** Change in Left Ventricular Mass Index (LVMI) measured via echocardiography after 2 weeks of placebo run-in and at 4, 12, and 24 weeks of active treatment [1].
- **Results:** Both drugs effectively lowered blood pressure, but fosinopril led to a significantly greater regression of LVH ($p < 0.002$) [1].

Human Clinical Trial: Fosinopril vs. Placebo

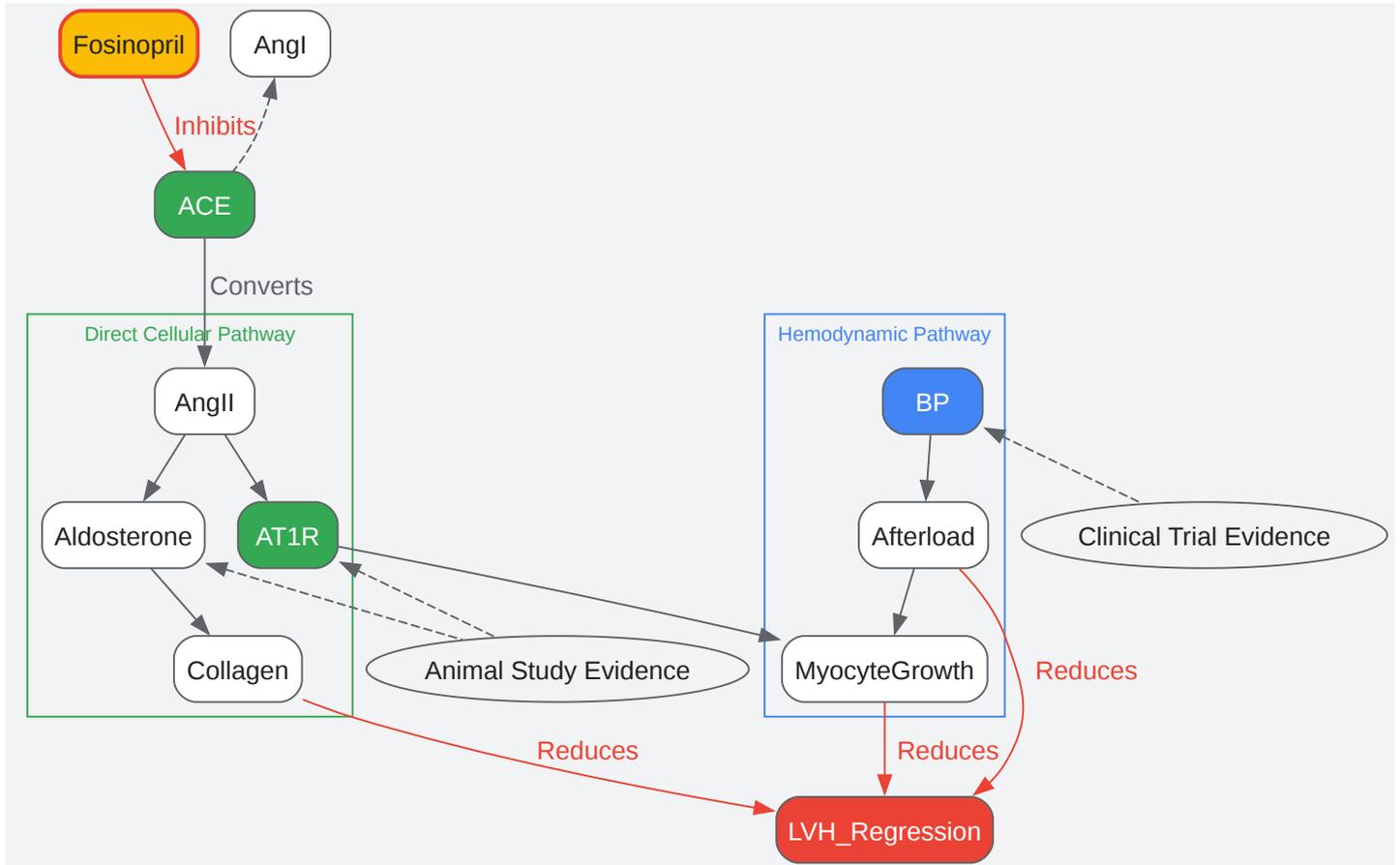
- **Design:** Randomized, double-blind, placebo-controlled parallel-group study in 33 patients with untreated mild essential hypertension [2].
- **Intervention:** Patients received either oral fosinopril (10-20 mg daily) or placebo for 12 weeks [2].
- **Primary Outcome:** Change in LVMI determined by echocardiography, with double-blind assessment of endpoints [2].
- **Results:** Fosinopril reduced LVMI by 14.9 g/m² compared to placebo, alongside significant reductions in systolic and diastolic blood pressure [2].

Animal Model: Pressure-Overload Hypertrophy in Rats

- **Model:** Male Wistar rats with ascending aortic stenosis induced by a stainless steel clip [3].
- **Intervention:** Six weeks after surgery, rats were randomized to receive either oral fosinopril (50 mg/kg/day) or no drug for 15 weeks [3].
- **Assessments:**
 - **Survival:** Actuarial analysis over the 15-week period [3].
 - **Hemodynamics:** In-vivo measurement of LV systolic and diastolic pressures [3].
 - **Contractile Function:** Force-calcium relation assessed in an isolated, isovolumic buffer-perfused heart preparation [3].
 - **Morphometry:** Measurement of myocyte cell width to quantify hypertrophy [3].

Mechanisms of Action: Signaling Pathways

Fosinopril's LVH regression effects are mediated through hemodynamic and direct cellular pathways, as illustrated below.



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Diagram Title: Fosinopril's Dual Pathways for LVH Regression

- **Hemodynamic Pathway:** By systemically inhibiting ACE and reducing angiotensin II, fosinopril lowers blood pressure and cardiac afterload, which indirectly reduces the workload-driven stimulus for myocyte growth [5]. This pathway is strongly supported by human clinical trials where blood pressure reduction correlated with LVH regression [1] [2].

- **Direct Cellular Pathway:** Preclinical evidence indicates that fosinopril has effects beyond blood pressure control. In animal models with persistent pressure overload, fosinopril still induced regression of myocyte hypertrophy and modified the cardiac interstitial structure, suggesting a direct inhibition of angiotensin II's growth-promoting and profibrotic signals on cardiac cells [3] [4].

Considerations for Research and Development

- **Dose-Response Relationship:** Studies suggest a complex dose relationship. In animal models, a low, non-hypotensive dose of fosinopril was sufficient to regress vascular hypertrophy in resistance arteries, but a higher, hypotensive dose was needed to reduce cardiac mass [4]. This highlights that the effects on the heart and vessels can be dissociated.
- **Place in Therapy and Comparison to Other ACE Inhibitors:** While fosinopril is effective, a 2023 network meta-analysis ranked it as having a relatively high risk of inducing cough among ACE inhibitors (3rd highest, behind moexipril and ramipril) [6]. This is a common class effect related to bradykinin accumulation. When developing a treatment strategy, the benefit of LVH regression must be balanced against the potential for this side effect.

In conclusion, the body of evidence demonstrates that fosinopril is an effective agent for promoting LVH regression through multifaceted mechanisms.

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